molecular formula C4H11NO B3265184 (2R,3S)-3-aminobutan-2-ol CAS No. 40285-24-3

(2R,3S)-3-aminobutan-2-ol

Cat. No.: B3265184
CAS No.: 40285-24-3
M. Wt: 89.14 g/mol
InChI Key: FERWBXLFSBWTDE-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-aminobutan-2-ol is a chiral amino alcohol with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Scientific Research Applications

(2R,3S)-3-aminobutan-2-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-aminobutan-2-ol can be achieved through several methods. One common approach involves the reduction of (2R,3S)-3-aminobutan-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to achieve enantioselective synthesis. Enzymatic reduction of prochiral ketones using specific reductases can yield the desired chiral amino alcohol with high enantiomeric purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-aminobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Mechanism of Action

The mechanism of action of (2R,3S)-3-aminobutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, participating in the formation of new chemical bonds. Its chiral centers allow it to interact selectively with other chiral molecules, making it a valuable tool in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-3-aminobutan-2-ol
  • (2S,3S)-3-aminobutan-2-ol
  • (2S,3R)-3-aminobutan-2-ol

Uniqueness

(2R,3S)-3-aminobutan-2-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its diastereomers, it exhibits different physical and chemical properties, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

(2R,3S)-3-aminobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBXLFSBWTDE-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dimethylsulfoxide (1.56 g, 20.0 mmoles) and oxalyl chloride (1.9 g, 15.0 mmoles) in 20 ml of methylene chloride cooled to -78° C. was added 1.67 g (10.0 mmoles) of 3-(2,5-dimethylpyrrol-1-yl)-2-butanol obtained by dehydration cyclization of 3-amino-2-butanol and acetonylacetone in acetic acid. One hour later, 3 ml of triethylamine was added, and the mixture stirred at room temperature for 5 hours. The mixture was extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and concentrated, and chromatographed on a column of silica gel using cyclohexane/ethyl acetate (4/1) as an eluent to afford 3-(2,5-dimethylpyrrol-1-yl)-2-butanone (990 mg, 6.0 mmoles, 60%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
3-(2,5-dimethylpyrrol-1-yl)-2-butanol
Quantity
1.67 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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